Bromsulfalein
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H10Br4Na2O10S2 |
|---|---|
Molecular Weight |
840 g/mol |
InChI |
InChI=1S/C20H10Br4O10S2.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);; |
InChI Key |
JCQQYCBIUZSTMD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na] |
Canonical SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na] |
Synonyms |
Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |
Origin of Product |
United States |
Historical Trajectories in Biochemical and Physiological Research with Bromsulfalein
Early Scientific Applications of Bromsulfalein as a Probe in Physiological Studies
This compound, a synthetic dye, was historically a cornerstone in physiological research, primarily for evaluating liver function. Its application emerged from a series of dye-based clearance tests developed in the early 20th century to assess organ performance. Following the introduction of the rose bengal dye test in 1927, the bromsulphalein dye test was developed as a modified and valuable method for assessing liver function, especially in cases of liver disease not associated with jaundice, such as cirrhosis. liverinstitutepllc.org By 1930, the this compound test was recognized as one of three clinically valuable assessments for liver disease, alongside the estimation of serum bilirubin (B190676) and urobilinogenuria. liverinstitutepllc.org
The fundamental principle of its early use was based on the liver's capacity to remove the intravenously injected dye from the bloodstream and excrete it into the bile. physiology.org The rate of its disappearance from the plasma was, therefore, an indirect measure of hepatic function. Researchers in the 1940s and 1950s extensively used this property to study various aspects of liver physiology. For instance, studies in dogs aimed to determine the rate of this compound removal by the liver versus extra-hepatic tissues, confirming the liver as the primary site of its clearance. physiology.org
Beyond a general assessment of liver health, this compound was a critical tool for quantitative physiological measurements, most notably the estimation of hepatic blood flow. physiology.orgahajournals.org By measuring the concentration of the dye in arterial and hepatic venous blood, researchers could calculate the estimated hepatic blood flow (EHBF). ahajournals.org This application was vital in understanding the circulatory dynamics of the liver in both normal and pathological states, such as cirrhosis, where it was found that hepatic blood flow was significantly reduced. ahajournals.org These early applications established this compound as a versatile probe, providing insights not just into the excretory capacity of the liver but also into its hemodynamic characteristics. physiology.orgucl.ac.uk
Evolution of this compound Methodologies in Experimental Hepatobiliary Function Assessment
The methodologies for using this compound to assess hepatobiliary function evolved from simple retention tests to more complex analyses of its biliary excretion. The most common method involved measuring the percentage of the dye remaining in the blood serum at a specific time point after intravenous injection. liverinstitutepllc.org Retention of the dye above a certain level indicated impaired liver function. liverinstitutepllc.org This test was particularly valued for its ability to provide confirmatory evidence of liver dysfunction. liverinstitutepllc.org
Later, more sophisticated methods were developed to gain deeper insights. One such advancement was the biliary this compound test, which involved the direct measurement of the dye excreted in the bile collected via duodenal drainage. jci.org This allowed for a more direct assessment of the liver's excretory pathway, providing data on both the total amount of dye excreted over time and the concentration pattern in the bile. jci.org Studies using this technique could demonstrate persistent impairment of hepatic function in patients recovering from hepatitis, even when other liver function tests had returned to normal, suggesting it was a more sensitive indicator of residual liver impairment. jci.org
The this compound clearance test became a standard against which other liver function assessment tools were compared and was used alongside a panel of other biochemical tests to diagnose and prognosticate liver disease. liverinstitutepllc.orgnih.gov However, with the advent of newer, more specific, and less invasive techniques, the use of this compound has become largely obsolete in clinical practice. nih.govwjgnet.com Dyes like Indocyanine Green (ICG) offered advantages and eventually superseded this compound for many applications, including the dynamic assessment of liver function before major surgery. nih.govwjgnet.com
Table 1: Comparison of Early Liver Function Assessment Methods
| Test Name | Principle | Primary Application | Key Findings/Limitations |
|---|---|---|---|
| Icterus Index | Compares the color of serum against a standard to estimate bile pigment. liverinstitutepllc.org | Quantifying the level of jaundice. liverinstitutepllc.org | An arbitrary color standard was used; less precise than direct bilirubin measurement. liverinstitutepllc.org |
| Van den Bergh Test | Qualitatively and quantitatively assesses bilirubin in the blood. liverinstitutepllc.org | Differentiating types of jaundice. nih.gov | Became a cornerstone of liver function panels. liverinstitutepllc.org |
| Urobilinogen Test | Measures the amount of urobilinogen, a breakdown product of bilirubin, in urine. liverinstitutepllc.org | Detecting advanced liver disease. liverinstitutepllc.org | Considered a very reliable indicator of significant liver disease. liverinstitutepllc.org |
| Rose Bengal Test | Measures the clearance of an injected dye by the liver. liverinstitutepllc.org | Assessing overall liver excretory function. liverinstitutepllc.org | Paved the way for modified dye tests like the this compound test. liverinstitutepllc.org |
| This compound (BSP) Test | Measures the rate of clearance of intravenously injected BSP dye from the blood. liverinstitutepllc.orgphysiology.org | Assessing liver function, especially in non-jaundiced patients, and estimating hepatic blood flow. liverinstitutepllc.orgahajournals.org | Now obsolete; replaced by newer methods like the ICG test. nih.govwjgnet.com |
Conceptual Shifts in Understanding this compound's Role in Organic Anion Transport Research
The understanding of this compound's (BSP) physiological handling has undergone a significant conceptual shift, evolving from a simple marker of "clearance" to a key substrate in the study of a sophisticated molecular transport system. Initially, its removal from the blood was seen as a general function of the liver parenchyma. physiology.org However, further research revealed that its efficient excretion into bile was not a passive process but was mediated by specific, energy-dependent transport mechanisms. physiology.orgnih.gov
This shift was part of a broader development in the field of membrane transporter biology. The clearance of BSP, an organic anion, was found to be a process shared with other endogenous and exogenous organic anions, such as bilirubin and p-aminohippuric acid (PAH). nih.govproteopedia.org The observation that certain substances, like Probenecid, could inhibit the transport of these varied compounds pointed towards a common, multispecific transport pathway. proteopedia.org
The molecular era solidified this concept with the identification and cloning of the family of Solute Carrier (SLC) transporters, specifically the Organic Anion Transporters (OATs) and Organic Anion-Transporting Polypeptides (OATPs). nih.govresearchgate.netnih.gov These proteins, located on the cell membranes of hepatocytes and renal tubular cells, are responsible for the uptake and efflux of a wide range of organic anions, including drugs, toxins, and endogenous metabolites. nih.govnih.govnih.gov this compound was identified as a substrate for these transporters, particularly the liver-specific OATPs (e.g., OATP1B1 and OATP1B3). researchgate.net This discovery reframed the this compound test: its clearance was no longer just a measure of "liver function" but a specific probe for the activity of the hepatic organic anion transport system. This molecular understanding explained why its transport could be competitively inhibited and why its handling was so sensitive to hepatocellular damage. mdpi.com The study of this compound, therefore, contributed significantly to the foundational understanding of how the liver and kidneys handle a vast array of clinically important anionic compounds. nih.gov
Table 2: Key Research Findings on this compound Transport
| Research Area | Key Finding | Significance | Reference(s) |
|---|---|---|---|
| Hepatic Uptake | The liver is the primary organ responsible for clearing intravenously injected this compound from the circulation. | Established the basis for its use as a liver function test. | physiology.org |
| Biliary Excretion | This compound is actively excreted into the bile against a concentration gradient. | Indicated a carrier-mediated, energy-dependent transport process rather than simple diffusion. | physiology.orgjci.org |
| Transport Inhibition | The clearance of this compound can be inhibited by other organic anions like Probenecid. | Provided evidence for a common, multispecific organic anion transport system. | proteopedia.org |
| Molecular Identification | Identified as a substrate for Organic Anion-Transporting Polypeptides (OATPs) in the liver. | Provided the molecular mechanism for this compound's hepatic clearance and its utility in probing transporter function. | researchgate.net |
Mechanistic Elucidations of Bromsulfalein Transport and Disposition
Hepatic Uptake Mechanisms of Bromsulfalein
The initial and rate-limiting step in the hepatic clearance of this compound is its uptake from the sinusoidal blood into the hepatocytes. This influx is a carrier-mediated process, involving several families of transport proteins located on the basolateral (sinusoidal) membrane of the liver cells.
Role of Sinusoidal Membrane Transporters in this compound Influx
The efficient extraction of this compound from the circulation is facilitated by a suite of membrane transporters that recognize and internalize organic anions. These transporters are crucial for the liver's role in detoxifying a wide array of xenobiotics and endogenous compounds.
The Organic Anion Transporting Polypeptide (OATP) family, encoded by the SLCO gene superfamily, plays a predominant role in the hepatic uptake of this compound. jci.org These transporters mediate the sodium-independent influx of a broad range of amphipathic organic compounds. sigmaaldrich.com Several human OATP members expressed in the liver have been identified as key transporters for this compound.
Specifically, OATP1B1 (OATP-C) and OATP1B3 (OATP8) are located on the sinusoidal membrane of hepatocytes and are significant contributors to the hepatic clearance of this compound and other organic anions. 1spbgmu.ruscribd.com Another member, OATP2B1 (OATP-B), is also abundantly expressed in the liver and demonstrates high-affinity uptake of this compound. 1spbgmu.ru Studies using Xenopus laevis oocytes expressing individual human OATPs have allowed for the characterization of their kinetic properties with respect to this compound transport. 1spbgmu.ru Together, OATP1B1, OATP1B3, and OATP2B1 are thought to account for the majority of sodium-independent hepatic uptake of this compound. 1spbgmu.ru
Table 1: Kinetic Parameters of this compound (BSP) Transport by Human Hepatic OATPs This interactive table summarizes the Michaelis-Menten constant (Km), which indicates the substrate concentration at half-maximal transport velocity. A lower Km value signifies a higher affinity of the transporter for the substrate.
| Transporter | Alias | Km (µmol/L) for BSP | Reference |
|---|---|---|---|
| OATP1B1 | OATP-C | ~0.3 | 1spbgmu.ru |
| OATP1B3 | OATP8 | ~0.4 | 1spbgmu.ru |
| OATP2B1 | OATP-B | ~0.7 | 1spbgmu.ru |
The Organic Anion Transporter (OAT) family, part of the SLC22 solute carrier family, also participates in the transport of a wide array of organic anions. uniprot.orgmdpi.com While OATs are most prominently known for their role in drug secretion in the renal proximal tubules, some members are expressed in the liver. uniprot.orgnih.gov For instance, human OAT2 and OAT7 are found in the liver. uniprot.org Research has shown that various drugs can interact with these transporters. uniprot.org While the primary hepatic uptake of this compound is largely attributed to the OATP family, interactions with hepatic OATs may also contribute to its disposition, although this role is considered less significant compared to that of OATPs.
Bilitranslocase is another protein identified in the sinusoidal membrane of the liver that facilitates the transport of this compound. wikipedia.org It is a 37 kDa protein that functions as a carrier for various organic anions, including bilirubin (B190676). wikipedia.orgresearchgate.net A key feature of its mechanism is the electrogenic transport of this compound, a process that is dependent on a membrane potential. wikipedia.org Studies using monoclonal and polyclonal antibodies against bilitranslocase have confirmed its direct involvement in this transport process in rat liver plasma membrane vesicles. These antibodies were shown to either inhibit or enhance the transport, confirming that the 37 kDa protein is at least a necessary component of the transport system responsible for the electrogenic movement of this compound across the plasma membrane. wikipedia.org
Bilitranslocase and Electrogenic this compound Transport
Cytoplasmic Binding and Intracellular Trafficking
Once inside the hepatocyte, this compound does not remain free in the cytosol. It is rapidly bound by intracellular proteins and undergoes metabolic transformation, which facilitates its vectorial transport towards the canalicular membrane for excretion into bile.
This intracellular handling involves two critical steps: binding to cytosolic proteins and conjugation. A major cytosolic binding protein for this compound is Ligandin , which is now known to be identical to Glutathione (B108866) S-transferase (GST) B . researchgate.netnih.gov This protein, along with another called Z protein, binds a wide range of organic anions, including this compound and bilirubin, effectively sequestering them within the cytoplasm and preventing their reflux back into the plasma. 1spbgmu.ruwikipedia.org This binding is considered a key step in regulating the net flux of these compounds from plasma into the liver. nih.gov
The primary metabolic fate of this compound within the hepatocyte is conjugation with glutathione (GSH) . nih.govnih.gov This reaction is an enzymatic process catalyzed by Glutathione S-transferases (GSTs), the very proteins that also serve the "ligandin" or binding function. nih.govjci.org The conjugation of this compound to glutathione forms a more water-soluble and polar molecule, the BSP-GSH conjugate, which is the form predominantly excreted into the bile. This conjugation step is crucial, as the transport system in the canalicular membrane has a higher affinity for the conjugated form. nih.gov Studies have shown that even when hepatic glutathione levels are significantly depleted, the conjugation and excretion of this compound can be sustained at a high rate, indicating a highly efficient process and the potential for rapid de novo synthesis of glutathione.
Functional Significance of Protein Binding in Intracellular this compound Distribution
The binding of this compound to hepatic cytoplasmic proteins is a crucial step in its intracellular transport and distribution. This reversible binding to plasma proteins, and subsequently to intracellular proteins like Y and Z, influences the drug's availability for metabolic processes and excretion. opentextbc.canumberanalytics.com The portion of the drug that is bound to these proteins is temporarily inactive and acts as a reservoir, which can be released slowly over time. opentextbc.ca This dynamic equilibrium between bound and free drug is a key determinant of its pharmacokinetic profile. numberanalytics.com
The Y protein, or ligandin, is considered a major determinant in the net movement of various organic anions, including BSP, from the plasma into the liver. karger.com This is supported by several lines of evidence, including phylogenetic and ontogenetic studies, as well as induction and competition studies. karger.com The binding of BSP to these intracellular proteins facilitates its accumulation within the hepatocyte, a critical step preceding its conjugation and subsequent excretion into the bile. physiology.org The process of intracellular binding effectively sequesters BSP within the liver cell, preventing its efflux back into the plasma and ensuring its availability for the next stages of its metabolic journey.
Dynamic Processes Preceding Conjugation in this compound Uptake
The uptake of this compound from the blood into the liver is a dynamic process that occurs before and is relatively independent of its conjugation. physiology.org Studies in rats have shown that a significant amount of BSP is rapidly concentrated in the liver shortly after administration. For instance, after just two minutes, 12.5% of the total dose was found in the liver, with 65% of that amount still in its free, unconjugated form. physiology.org By the five-minute mark, a third of the total dose was present in the liver, and approximately half of that was still unconjugated BSP. physiology.org
This rapid hepatic uptake underscores that the initial transfer of BSP from the plasma into the hepatocyte is a distinct and efficient process. physiology.org It is not rate-limited by the subsequent conjugation step. physiology.org The binding to intracellular proteins, as discussed previously, plays a significant role in this initial sequestration. This efficient uptake mechanism ensures that a substantial pool of free BSP is readily available within the hepatocyte for the enzymatic conjugation reactions that follow.
This compound Conjugation and Metabolism
Glutathione-S-Transferase Activity in this compound Conjugation
The primary metabolic pathway for this compound in the liver is conjugation with glutathione (GSH). scite.ai This reaction is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs). wikipedia.org GSTs are phase II metabolic isozymes that play a crucial role in the detoxification of a wide variety of xenobiotic compounds by catalyzing the attachment of the thiol group of glutathione to electrophilic centers on these substrates. wikipedia.org This conjugation process increases the water solubility of the compounds, facilitating their elimination from the body. wikipedia.org
The specific enzymatic activity responsible for BSP conjugation is glutathione S-aryltransferase activity. scite.ai This activity has been identified in the soluble fraction of liver cytosol. scite.ai The reaction involves the nucleophilic attack of the glutathione thiolate anion on the BSP molecule, resulting in the formation of a more polar and readily excretable BSP-glutathione conjugate. wikipedia.org The activity of GSTs can be measured using spectrophotometric assays, often with the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which is suitable for a broad range of GST isozymes.
Role of Hepatic Anion-Binding Proteins (Ligandin/Y Protein) in this compound Conjugation
The hepatic anion-binding protein known as ligandin, or Y protein, plays a dual role in the disposition of this compound. nih.govnih.gov In addition to its function in the intracellular binding and transport of BSP, ligandin itself possesses Glutathione S-transferase activity. karger.comscite.ai This discovery revealed a direct link between the binding of BSP and its subsequent metabolic conjugation.
Chromatographic Analysis of this compound Metabolites
Chromatographic techniques have been instrumental in the separation and analysis of this compound and its metabolites. Early studies using paper chromatography revealed that the BSP excreted in the bile of rats is not a single compound but is composed of multiple, distinct colored compounds. physiology.org While the injected BSP was found to be chromatographically homogeneous, the biliary metabolites had different chromatographic mobilities. physiology.org
Modern analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), provide powerful tools for the detailed analysis of these metabolites. chromatographyonline.comnih.gov HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), allows for the separation of metabolites based on their physicochemical properties and their detection with high sensitivity and specificity. chromatographyonline.com GC-MS is effective for analyzing volatile and thermally stable compounds, often requiring chemical derivatization to increase the volatility of polar metabolites. thermofisher.com These advanced chromatographic methods enable the precise identification and quantification of free BSP and its various glutathione conjugates in biological samples, providing a deeper understanding of its metabolic fate.
Biliary Excretion Pathways of this compound
The final step in the hepatic handling of many substances, including this compound, is their excretion into the bile. This process is not a simple diffusion but an active, energy-dependent transport mediated by specific proteins located on the canalicular membrane of hepatocytes.
Canalicular Efflux Pumps and this compound Secretion
The secretion of this compound from the hepatocyte into the bile canaliculus is primarily an active transport process facilitated by specific efflux pumps. A key player in this process is the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2. solvobiotech.combiorxiv.org MRP2 is an ATP-dependent efflux pump located on the apical membrane of hepatocytes, where it actively transports a wide variety of organic anions, including conjugated bilirubin and drug conjugates, into the bile. solvobiotech.combiorxiv.orgnih.gov
Research using microsomal enzyme inducers has further elucidated the role of MRP2 in this compound disposition. Inducers like phenobarbital (B1680315) (PB) and pregnenolone-16α-carbonitrile (PCN) have been shown to increase the expression and function of MRP2. nih.gov This increased expression correlates with enhanced plasma disappearance and biliary excretion of a this compound analog, dibromosulfophthalein (DBSP). nih.gov Conversely, in MRP2-deficient animal models, the biliary excretion of DBSP is significantly impaired, even with the administration of inducers like PCN, highlighting the critical and direct role of MRP2 in the canalicular secretion of this compound. nih.gov The energy for this "uphill" transport into the bile is supplied by ATP hydrolysis. biorxiv.org
Table 1: Effect of Microsomal Enzyme Inducers on Dibromosulfophthalein (DBSP) Disposition
| Treatment Group | Plasma Disappearance of DBSP | Biliary Excretion of DBSP | Key Finding |
|---|---|---|---|
| Phenobarbital (PB) | Significantly Enhanced | Significantly Enhanced | Increased Mrp2 expression is linked to increased biliary excretion. nih.gov |
| Pregnenolone-16α-carbonitrile (PCN) | Significantly Enhanced | Significantly Enhanced | Increased Mrp2 expression is linked to increased biliary excretion. nih.gov |
| 3-Methylcholanthrene (3-MC) | No significant change | No significant change | Did not induce Mrp2, thus no effect on DBSP disposition. nih.gov |
| Benzo(a)pyrene (BaP) | No significant change | No significant change | Did not induce Mrp2, thus no effect on DBSP disposition. nih.gov |
| PCN in Mrp2-null rats | Enhanced (early phase) | Decreased | Demonstrates the essential role of Mrp2 in biliary excretion. nih.gov |
Saturation Phenomena in this compound Metabolism and Secretion Rates
The transport systems responsible for the hepatic uptake, metabolism, and biliary excretion of this compound are capacity-limited. This means that as the concentration of this compound increases, the rate of these processes does not increase indefinitely but eventually reaches a maximum velocity, a phenomenon known as saturation.
Continuous infusion studies have been instrumental in demonstrating the saturation of the hepatic transport maximum (Tm) for this compound. scispace.com These studies show that when the dye is infused at a constant rate, the hepatic removal rate can transiently exceed the Tm, but it eventually stabilizes, indicating that the excretory mechanisms are saturated. scispace.com
Competition for these pathways with other organic anions provides further evidence of saturation. For instance, the presence of dehydrocholate (B1245472) has been observed to decrease the elimination of this compound. scite.ai Similarly, this compound can, in turn, decrease the excretion of bilirubin, suggesting they share and compete for a common, saturable excretory pathway. scite.ai The efficiency of the biliary excretion system can be evaluated using test substances like this compound, precisely because its transport is subject to saturation. boomer.orgboomer.org Pathological conditions, such as an experimental model of liver disease resembling primary biliary cirrhosis, can drastically reduce the hepatic clearance, biotransformation, and biliary excretion of both unconjugated and conjugated this compound, further underscoring the finite capacity of these pathways. nih.gov
Enterohepatic Recirculation of this compound in Experimental Models
Enterohepatic circulation is a process where substances excreted into the bile are reabsorbed from the intestine and returned to the liver via the portal circulation. boomer.org While the primary route of this compound elimination is through biliary excretion, the potential for its enterohepatic recirculation has been investigated in experimental models. scispace.comnih.govphysiology.org
Investigation of Modulatory Factors on Bromsulfalein Pharmacokinetics and Hepatic Disposition
Influence of Protein Binding on Bromsulfalein Clearance
The clearance of this compound from the bloodstream is significantly influenced by its extensive binding to plasma proteins, primarily serum albumin. This binding affects the fraction of unbound drug available for hepatic uptake, thereby modulating its pharmacokinetic profile.
This compound exhibits a strong affinity for human serum albumin (HSA). nih.gov This interaction is predominantly driven by hydrophobic forces. nih.gov Studies using fluorescence spectroscopy have demonstrated that this compound can quench the intrinsic fluorescence of HSA, a phenomenon that allows for the calculation of binding constants through methods like the Stern-Volmer equation. nih.gov Research indicates that the binding constants for the BSP-HSA complex are notably high and remain stable across different temperatures. nih.gov Gel exclusion chromatography has further confirmed that this compound binds stoichiometrically to the albumin fraction in serum. pnas.org
The thermodynamic characteristics of this binding have been investigated, revealing insights into the nature of the interaction.
Thermodynamic Parameters of this compound-HSA Interaction
| Parameter | Value | Unit |
|---|---|---|
| Enthalpy Change (ΔH) | -9.3 | kJ mol⁻¹ |
| Entropy Change (ΔS) | 22.3 | J K⁻¹mol⁻¹ |
Data derived from fluorescence spectroscopy studies at pH 7.24. nih.gov
These parameters suggest a spontaneous binding process. The negative enthalpy change indicates that the interaction is exothermic, while the positive entropy change suggests an increase in disorder, likely due to the displacement of water molecules from the binding site, which is characteristic of hydrophobic interactions. nih.gov
The binding of this compound to human serum albumin can be altered by the presence of other competing ligands, such as metal ions. nih.gov Metal ions can occupy binding sites on the albumin molecule, thereby reducing the protein's capacity to bind with this compound. nih.gov It has been observed that the presence of various metal ions can lead to a significant reduction in the binding constants between HSA and BSP, with decreases commonly ranging from 30% to 55%. nih.gov This competitive binding can increase the concentration of unbound this compound in the plasma, potentially affecting its distribution and clearance.
The administration of certain pharmaceutical agents can displace this compound from its binding sites on both plasma albumin and intracellular hepatic proteins, thereby impacting its hepatic uptake and clearance. For instance, salicylates are known to displace drugs from their binding sites on plasma proteins, which increases the free drug concentration. wikipedia.org This principle applies to this compound, where an increased free fraction can alter the rate of its removal from circulation. yakhak.org
Competitive Binding with Other Ligands (e.g., metal ions)
Pharmacological and Biochemical Perturbations of this compound Transport
The movement of this compound from the blood into the liver and its subsequent excretion is a carrier-mediated process that can be disrupted by various pharmacological and biochemical substances.
Sulfonylurea drugs, a class of oral hypoglycemic agents used in the management of type 2 diabetes, can interfere with the hepatic uptake of this compound. nih.govarchivesofmedicalscience.com Studies have demonstrated the inhibitory effects of sulfonylureas like glibenclamide and glimepiride (B1671586) on the hepatic uptake of this compound. nih.gov This interaction is believed to occur at the level of hepatic transporters, specifically the organic anion transporting polypeptides OATP1B1 and OATP1B3, which are crucial for the uptake of a wide range of compounds, including this compound. nih.govcaymanchem.com Tolbutamide, a first-generation sulfonylurea, is extensively bound to plasma proteins (approximately 95%) and is metabolized in the liver. wikipedia.orgdrugbank.com The potential for drug-drug interactions involving sulfonylureas and substrates of hepatic transporters like this compound is significant, as inhibition of these transporters can lead to reduced hepatic clearance. nih.gov
The hepatic uptake of this compound is a saturable process mediated by specific transport proteins, making it susceptible to inhibition by other organic anions that share these pathways. thieme-connect.comnih.gov The uptake process involves at least two distinct carrier proteins located in the basolateral plasma membrane of the hepatocyte: bilitranslocase (BTL) and sulfobromophthalein/bilirubin-binding protein (BBBP). nih.govpnas.org These two transporters operate in parallel, exhibiting different affinities and transport mechanisms. nih.govpnas.org
Kinetic Parameters of this compound Hepatic Transport Systems
| Transport System | Apparent Kₘ (μM) | Vₘₐₓ (nmol·(mg of protein)⁻¹·15 sec⁻¹) | Transport Type |
|---|---|---|---|
| Bilitranslocase (BTL) | 5.2 ± 0.8 | 1.1 ± 0.1 | Electrogenic |
| BSP/Bilirubin-Binding Protein (BBBP) | 20 ± 3 | 1.0 ± 0.13 | Electroneutral |
Data obtained from studies using rat liver plasma membrane vesicles. nih.govpnas.org
The electrogenic nature of BTL-mediated transport means it is influenced by the membrane potential, whereas the electroneutral transport by BBBP is not. nih.govpnas.org This uptake can be inhibited by various organic anions. Bilirubin (B190676), for example, competes with this compound for hepatic uptake. nih.gov As mentioned previously, drugs like flavaspidic acid and rifamycin-SV also act as potent inhibitors of this compound uptake, interfering with intracellular binding proteins or membrane transporters, respectively. nih.govnih.gov
Interference by Organic Anions and Inhibitors of Hepatic Uptake Mechanisms
Physiological and Experimental Modulators of this compound Kinetics
The clearance of this compound (BSP) from the blood is highly dependent on hepatic blood flow, making it a useful tool for its measurement. ahajournals.orgahajournals.org The Fick principle is applied, where the rate of removal of BSP by the liver is calculated by multiplying the hepatic blood flow by the difference in BSP concentration between the arterial and hepatic venous blood. ahajournals.org This method, when performed correctly, provides a reliable estimation of effective hepatic blood flow. ahajournals.org
Several studies have focused on validating and refining the BSP clearance method for measuring hepatic blood flow. ahajournals.orgahajournals.orgphysiology.org Comparisons between the indirect BSP method and direct measurements of hepatic outflow in dogs have shown a close correlation, with the indirect method averaging slightly higher, a difference attributed to some extrahepatic removal of the dye. ahajournals.orgahajournals.org The accuracy of the method relies on maintaining a constant blood level of BSP through continuous infusion and careful catheter placement for sampling. ahajournals.org
Modifications to the standard BSP method have been proposed to improve accuracy, such as using lower BSP concentrations to minimize extrahepatic loss and directly measuring the portal-hepatic venous BSP concentration gradient. physiology.org Experimental alterations in hepatic blood flow, such as those induced by changes in vascular resistance or blood transfusion, are accurately reflected in BSP clearance measurements. ahajournals.org For example, a decrease in hepatic blood flow leads to an increased arteriovenous difference in BSP concentration. ahajournals.org
The BSP method has been employed in various experimental settings, including in unanesthetized dogs with portacaval transposition, to assess hepatic hemodynamics. nih.gov In these studies, the mean hepatic blood flow was found to be comparable to that in normal dogs, supporting the idea that the liver maintains normal vascularity despite the altered blood supply. nih.gov
Table 2: Comparison of Direct and Indirect (this compound) Measurement of Hepatic Blood Flow in Dogs
| Measurement Method | Average Hepatic Blood Flow (ml/kg/min) | Key Observation |
|---|---|---|
| Direct Measurement | Varies by experiment | Serves as the gold standard for comparison. |
| This compound (BSP) Method | 43 (in dogs with portacaval transposition) nih.gov | Averages approximately 7.3% higher than direct flow measurements, attributed to extrahepatic dye removal. ahajournals.orgahajournals.org |
The reticuloendothelial system (RES), now more commonly known as the mononuclear phagocyte system, plays a role in the clearance of substances from the circulation. ksumsc.comcreative-diagnostics.com This system is comprised of phagocytic cells, including macrophages (like Kupffer cells in the liver), located in various tissues. ksumsc.comcreative-diagnostics.com The RES is involved in the breakdown of aging red blood cells and the metabolism of bilirubin, a process that shares some conceptual similarities with the hepatic handling of other organic anions like this compound. jaypeedigital.com
While direct studies on the modulation of the RES and its specific impact on this compound excretion are not extensively detailed in the provided context, the liver's central role in both RES function and BSP clearance suggests an indirect relationship. The Kupffer cells, which are part of the liver's sinusoidal lining, are a major component of the RES. ksumsc.com Any modulation of RES activity, particularly within the liver, could potentially influence the microenvironment of the hepatocytes responsible for BSP uptake and excretion. For instance, activation or blockade of the RES could alter hepatic blood flow or the function of sinusoidal endothelial cells, thereby indirectly affecting BSP kinetics.
The pharmacokinetics of this compound (BSP) exhibit notable variations across different animal species. physiology.orgphysiology.org These differences arise from species-specific variations in the processes of hepatic uptake, metabolism (conjugation), and biliary excretion. physiology.orgphysiology.org Such comparative studies are crucial for extrapolating toxicological and pharmacological data from animal models to humans.
Research has shown that the metabolic pathways for BSP can differ significantly between species. physiology.org For example, the chromatographic mobility and distribution of BSP metabolites extracted from bile are not uniform across different animals, indicating species-specific conjugation processes. physiology.org
The plasma clearance and elimination half-life of xenobiotics, in general, show considerable interspecies differences. For instance, pharmacokinetic studies of gabapentin (B195806) revealed elimination half-lives of 2-3 hours in rats, 3-4 hours in dogs, and 5-6 hours in humans. popline.org Similarly, the clearance of fuzapladib (B1674294) was found to be significantly different between rats, cats, and dogs. medcraveonline.com These examples highlight the physiological and biochemical differences among species that can affect drug disposition.
In the context of BSP, studies have been conducted in various species, including rats and dogs, to establish models for liver function and hepatotoxicity. nih.govresearchgate.net The rat model, for instance, is used to study the differential effects of hepatotoxins on BSP metabolism. nih.gov In dogs, BSP retention tests have been evaluated for diagnosing hepatic disease. researchgate.net The differences in plasma protein binding can also contribute to species variation in pharmacokinetics. biorxiv.org
Advanced Methodologies and Experimental Models in Bromsulfalein Research
In Vitro Experimental Paradigms for Bromsulfalein Transport Studies
In vitro models provide a controlled environment to dissect the molecular and cellular mechanisms of this compound handling by the liver, free from the complexities of systemic circulation and inter-organ interactions.
Utilization of Isolated Membrane Vesicles for Electrogenic Transport Analysis
Isolated membrane vesicles, representing sealed fragments of the hepatocyte's sinusoidal or canalicular membranes, are a powerful tool for studying the direct transport of substances across these barriers. nih.govresearchgate.net This technique allows for the precise measurement of transport activity. Research using these vesicles has been pivotal in characterizing the electrogenic transport of this compound, a process that generates an electrical current across the membrane. nih.govresearchgate.net
A key finding from these studies is the identification of bilitranslocase, a specific transporter for bilirubin (B190676) and flavonoids, which also mediates the electrogenic transport of BSP. nih.govresearchgate.net The use of spectrophotometric assays with these vesicles allows for rapid and sensitive measurement of BSP transport kinetics. nih.govresearchgate.net This methodology is also valuable for screening potential substrates and inhibitors of the transporter by observing their effects on BSP transport. nih.govresearchgate.net Furthermore, by studying the inactivation of transport by various reagents, and how this is prevented by the presence of substrates, researchers can gain insights into the structure-function relationship of the transporter. nih.govresearchgate.net
| Feature of Isolated Membrane Vesicle Assays | Description |
| Model System | Sealed vesicles derived from hepatocyte membranes (sinusoidal or canalicular). nih.govresearchgate.net |
| Transport Mechanism Studied | Electrogenic transport of this compound. nih.govresearchgate.net |
| Key Transporter Identified | Bilitranslocase. nih.govresearchgate.net |
| Primary Assay Method | Spectrophotometry. nih.govresearchgate.net |
| Key Applications | Measuring transport activity, screening inhibitors/substrates, and studying transporter structure-function. nih.govresearchgate.net |
Applications of Isolated Perfused Liver Systems
The isolated perfused liver model maintains the organ's three-dimensional architecture and cellular heterogeneity, offering a more integrated view of hepatic function than simpler systems. In this setup, the liver is surgically removed and kept viable by circulating a warm, oxygenated, and nutrient-rich solution (perfusate) through its vascular system.
The isolated perfused liver has been instrumental in investigating how various factors modulate BSP transport. For example, research has demonstrated that the infusion of bile salts enhances the maximal transport capacity (Tm) of BSP into the bile, primarily by stimulating bile flow. jci.org This model has also been used to study the impact of fasting on BSP transport, with findings suggesting that fasting does not alter the intrinsic hepatic transport of the dye. nih.gov
| Research Question | Key Findings from Isolated Perfused Liver Studies |
| Overall BSP handling | Allows for the study of uptake, metabolism, and biliary excretion in an intact organ. jci.orgnih.gov |
| Influence of bile salts | Infusion of taurocholate increases the BSP transport maximum (Tm) by stimulating bile flow. jci.org |
| Effect of fasting | Fasting does not impair the intrinsic hepatic transport of BSP. nih.gov |
Research on Hepatic Tissue Slices and Isolated Hepatocytes
Isolated hepatocytes, single liver cells obtained through enzymatic digestion, and thin hepatic tissue slices provide valuable models for studying cellular and subcellular aspects of this compound transport and metabolism. nih.govplos.org These models allow for direct access to the hepatocytes, facilitating studies on uptake, efflux, and intracellular events.
Isolated hepatocytes are particularly useful for detailed kinetic studies of transport processes and for high-throughput screening of potential drug interactions. nih.govanabios.com Studies with isolated hepatocytes have been crucial in defining the mechanisms of BSP uptake and efflux at the cellular level. This model allows for the investigation of how various conditions, such as hypothermic preservation, affect hepatocyte viability and function. nih.gov
Hepatic tissue slices, while preserving some of the liver's microarchitecture, are also employed in such research. nih.gov They offer an advantage by maintaining some cell-to-cell interactions, which can be important for certain physiological processes. nih.gov Comparing these two models has revealed that hepatocytes may be more susceptible to damage from preservation and reperfusion injury than the more structurally intact tissue slices. nih.gov
The ability to isolate hepatocytes from both normal and diseased liver tissue has significantly expanded the scope of research, allowing for comparisons that shed light on the pathophysiology of liver diseases. plos.org However, the success rate and quality of isolated hepatocytes can be influenced by factors such as the underlying liver disease and whether the patient received chemotherapy prior to liver resection. frontiersin.org
In Vivo Animal Models for Systemic this compound Investigations
In vivo animal models are indispensable for understanding the systemic handling of this compound, including its distribution, metabolism, and excretion in a whole-organism context, as well as its potential for toxicity.
Rodent Models (Rats, Mice) for Hepatotoxicity and Transport Research
Rodents, particularly rats and mice, are the most commonly used animal models in this compound research. biomedpharmajournal.orgjanvier-labs.com They have been pivotal in studying the hepatotoxic effects of BSP and in elucidating the transport mechanisms involved in its clearance.
Studies in rats have demonstrated that high doses of this compound can induce hepatotoxicity, characterized by centrilobular necrosis and other pathological changes in the liver. biomedpharmajournal.org These models allow for the correlation of biochemical markers of liver damage with histological findings.
Mice, including genetically modified strains such as knockout mice, have been instrumental in identifying the specific transporters responsible for BSP handling. For example, research in these models has helped to confirm the roles of specific organic anion-transporting polypeptides (OATPs) in the uptake of BSP into hepatocytes and the function of the multidrug resistance-associated protein 2 (Mrp2) in its excretion into bile. However, it's important to note that there can be species differences in transporter function and sensitivity to drug-induced liver injury, with rodent models sometimes being less predictive of human hepatotoxicity. solvobiotech.com
| Rodent Model | Area of Investigation | Key Contributions |
| Rats | Hepatotoxicity | Characterization of dose-dependent liver injury and pathological changes. biomedpharmajournal.org |
| Mice (including knockout strains) | Transport Mechanisms | Identification and functional validation of specific uptake (OATP) and efflux (Mrp2) transporters. solvobiotech.com |
Canine Models for Hepatic Blood Flow and Dye Clearance Studies
Canine models have historically been important for studying hepatic hemodynamics and the clearance of substances like this compound from the blood. nih.govphysiology.org Their larger size facilitates surgical procedures and repeated blood sampling, which are necessary for certain physiological investigations.
A key application of canine models has been in the measurement of hepatic blood flow and its relationship to BSP clearance. nih.govphysiology.org These studies have helped to differentiate between changes in the liver's intrinsic ability to clear the dye and alterations in blood flow to the organ. The Fick principle, which relates the clearance of a substance to blood flow and its extraction ratio across an organ, has been applied in these models to estimate hepatic blood flow.
Canine models were also instrumental in the development and validation of the BSP clearance test as a clinical tool for assessing liver function. nih.govcore.ac.uk Studies in dogs with surgically altered portal circulation, such as a portacaval transposition, have shown that hepatic blood flow and BSP clearance can remain within the normal range, providing insights into the liver's adaptive capacity. nih.gov While the use of canine models has become less common, the foundational knowledge they provided remains significant.
| Canine Model Application | Research Focus |
| Hepatic Blood Flow Measurement | Quantifying the rate of blood perfusion through the liver and its impact on BSP clearance. nih.govphysiology.org |
| Dye Clearance Kinetics | Establishing the principles and protocols for using BSP as a marker of liver function. nih.govcore.ac.uk |
| Physiological and Pathophysiological Studies | Investigating the effects of surgical alterations, such as portacaval shunts, on liver function. nih.gov |
Analytical Techniques for this compound Quantification and Characterization in Research
The accurate quantification and characterization of this compound (BSP) and its metabolites are fundamental to research investigating its pharmacokinetic properties and interactions with biological systems. A variety of analytical techniques have been developed and refined for this purpose.
Spectrophotometric Assays and Fluorescence Spectroscopy
Spectrophotometric Assays: Spectrophotometry is a classical and widely used method for the determination of BSP concentrations in biological samples such as plasma or serum. The principle of this assay relies on the color change of BSP in an alkaline solution. When plasma containing BSP is made alkaline, typically by adding sodium hydroxide (B78521) (NaOH), the dye develops a characteristic color that can be measured spectrophotometrically at a specific wavelength, usually around 580 nm. jci.orgvt.edu To correct for background absorbance from the sample itself (e.g., from hemolysis or icterus), a blank is typically prepared by adding the plasma to an acidic solution, in which the BSP remains colorless. vt.edu This method is relatively simple, rapid, and has been a cornerstone in clinical and research settings for assessing liver function based on BSP clearance. vt.edujci.org
Fluorescence Spectroscopy: Fluorescence spectroscopy offers a more sensitive approach to studying the interactions of BSP with proteins, particularly serum albumin. This technique is based on the principle that the intrinsic fluorescence of a protein, such as human serum albumin (HSA), can be quenched upon binding to a ligand like BSP. nih.gov By measuring the decrease in fluorescence intensity of HSA at various BSP concentrations, the binding constant and the number of binding sites can be determined. nih.gov Studies using this method have revealed that BSP has a strong ability to quench the intrinsic fluorescence of HSA through a static quenching mechanism, indicating the formation of a stable complex. nih.gov These investigations have also explored the thermodynamic parameters of the binding interaction, suggesting that hydrophobic forces play a major role. nih.gov Furthermore, fluorescence spectroscopy has been employed to demonstrate that the binding of BSP to certain enzymes occurs at a site distinct from other ligand-binding sites. researchgate.net
Chromatographic Separation Techniques for this compound and its Metabolites
To understand the full picture of BSP's fate in the body, it is crucial to separate and quantify not only the parent compound but also its metabolites. Chromatographic techniques are indispensable for this purpose. nih.govcapes.gov.brcapes.gov.br The liver metabolizes BSP primarily through conjugation with glutathione (B108866). Chromatographic methods allow for the separation of unconjugated BSP from its various conjugated forms.
Gel Filtration Chromatography in Protein Binding Studies
Gel filtration chromatography, also known as size-exclusion chromatography, is a powerful technique for studying the binding of small molecules like BSP to larger macromolecules such as proteins. khanacademy.orgnih.govthermofisher.com This method separates molecules based on their size. khanacademy.org When a mixture of BSP and a protein like serum albumin is passed through a gel filtration column, the protein-bound BSP will travel with the larger protein fraction and elute earlier, while the smaller, unbound BSP molecules will enter the pores of the chromatography beads and elute later. khanacademy.orgthermofisher.com
This technique has been instrumental in demonstrating and quantifying the binding of BSP to specific cytoplasmic proteins, namely Y and Z, which are involved in its hepatic uptake. jci.org By applying liver supernatant containing BSP to a Sephadex gel filtration column, researchers have been able to separate the protein-bound BSP from the free dye and identify the specific protein fractions responsible for the binding. jci.org Gel permeation chromatography (GPC), a type of size-exclusion chromatography, has also been developed for studying the plasma protein binding of various drugs. jrespharm.com This method allows for the separation of the drug-protein complex from the free drug, enabling the determination of the extent of protein binding. jrespharm.com
Computational and Mathematical Modeling of this compound Kinetics
Computational and mathematical models are essential tools for quantitatively describing and understanding the complex physiological processes that govern the kinetics of this compound (BSP) in the body. These models allow researchers to translate experimental data into a deeper understanding of hepatic function.
Compartmental Analysis and Pharmacokinetic Models
Compartmental analysis is a widely used approach in pharmacokinetics to simplify the complex distribution and elimination of a substance in the body. uoanbar.edu.iqallucent.comhumapub.comresearchgate.net The body is represented as a system of one or more interconnected compartments, and the rates of transfer of the substance between these compartments are described by mathematical equations, typically assuming first-order kinetics. uoanbar.edu.iq
For BSP, multi-compartment models are necessary to accurately describe its kinetics. A simple one-compartment model is insufficient because it cannot account for the distinct processes of hepatic uptake, storage, conjugation, and biliary excretion. researchgate.netjst.go.jp Two-compartment models provide a better fit for plasma disappearance curves, representing a central compartment (plasma) and a peripheral compartment (liver). researchgate.net More complex models, with up to six compartments, have been proposed to provide a more detailed and accurate evaluation of hepatobiliary function. researchgate.net These models can differentiate between free and conjugated BSP in the plasma and bile, and estimate the rate constants for uptake from plasma to the liver, reflux from the liver back to plasma, and excretion from the liver into the bile. nih.govacpjournals.org
The parameters derived from these pharmacokinetic models, such as clearance, volume of distribution, and transfer rate constants, provide quantitative measures of specific aspects of liver function. acpjournals.orgkarger.com For instance, studies have used compartmental analysis to show that fever can significantly alter BSP kinetics, primarily by increasing the reflux from the liver to the plasma and decreasing the relative hepatic storage capacity. acpjournals.org The development and application of these models have been greatly facilitated by computer programs that can perform the complex calculations required to fit the models to experimental data. nih.govacpjournals.org These computational approaches provide a powerful framework for interpreting experimental data and for distinguishing between different physiological and pathological states. nih.gov
Table 2: Common Parameters in Pharmacokinetic Models of this compound
| Parameter | Description | Significance in BSP Kinetics |
|---|---|---|
| Clearance (Cl) | The volume of plasma from which the drug is completely removed per unit of time. | Represents the efficiency of the liver in removing BSP from the blood. karger.com |
| Volume of Distribution (Vd) | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. uoanbar.edu.iq | Indicates the extent of BSP distribution into tissues outside of the plasma. |
| k_in (or k_12) | Rate constant for transfer from the central (plasma) to the peripheral (liver) compartment. | Quantifies the rate of hepatic uptake of BSP from the blood. nih.gov |
| k_out (or k_21) | Rate constant for transfer from the peripheral (liver) to the central (plasma) compartment. | Represents the rate of reflux of BSP from the liver back into the blood. acpjournals.org |
| k_el (or k_20) | Rate constant for elimination from the peripheral (liver) compartment. | Corresponds to the rate of biliary excretion of BSP. nih.gov |
| T_m | Maximal excretory rate. | Defines the maximum capacity of the liver to secrete BSP into the bile. jci.org |
Simulation Techniques for this compound Disposition
Simulation of this compound disposition is a critical tool for understanding liver function. These simulations are based on pharmacokinetic models that describe the movement of the dye through the body. The fundamental mechanism involves hepatic uptake, metabolism (conjugation with glutathione), and biliary excretion. nih.gov
A key approach involves compartmental modeling. After an intravenous injection, the disappearance of BSP from the plasma is tracked over time. This data is then fitted to a model, typically consisting of two or more compartments representing the plasma, the liver, and potentially other tissues. Computer simulations are used to analyze these plasma disappearance curves and estimate critical parameters. acpjournals.org
A study examining the effects of induced fever on BSP kinetics utilized a compartmental model to calculate not just clearance but also the relative hepatic storage capacity and the rate of reflux from the liver back to the plasma. acpjournals.org The simulation results showed that even mild fever could significantly alter these parameters, demonstrating the sensitivity of this modeling approach. acpjournals.org
Table 2: Simulated Compartmental Model Parameters for BSP Disposition During Fever
| Parameter | Change from Control Value | Description |
|---|---|---|
| BSP Reflux (Liver to Plasma) | Increased to 587% | Rate at which unconjugated BSP moves back into the bloodstream from hepatocytes. |
| Relative Hepatic Storage Capacity | Decreased by 46% | The liver's capacity to take up and store BSP from the blood. |
Data derived from a study on the effect of induced fever on BSP kinetics in healthy volunteers. acpjournals.org
These simulation techniques are not unique to this compound. Similar pharmacokinetic modeling and simulation studies are used for other hepatobiliary probes like Tc-99m mebrofenin. In those studies, models are developed based on blood, urine, and bile concentration profiles to simulate how disease states like hyperbilirubinemia affect the probe's disposition. researchgate.net The general equation for the hepatic removal rate of BSP, which incorporates the maximal excretory rate (Tm) and hepatic storage (S), forms the mathematical basis for these simulations. jci.org
Research Tool Development Pertaining to this compound Methodologies
Sensitivity Enhancement and Modification of Existing Assays
One area of development has been in refining the interpretation of the test. For example, in a veterinary context, the diagnostic efficacy of the BSP retention test was evaluated by calculating its sensitivity and specificity at different cutoff values for what is considered "normal." This allows for a more nuanced application of the test, balancing the need to correctly identify animals with disease (sensitivity) against the risk of misclassifying healthy animals (specificity). researchgate.net
Table 3: Effect of Cutoff Value on BSP Test Performance in Dogs
| BSP Retention Cutoff | Specificity | Sensitivity |
|---|---|---|
| >5.0% | 88% | 76% |
| >6.0% | 100% | 70% |
Data from an evaluation of the BSP retention test for diagnosing hepatobiliary disease in dogs. researchgate.net
Another critical aspect of assay modification involves minimizing interference. Various substances can interfere with clinical tests, potentially leading to false results. For instance, the presence of this compound in urine was found to cause false positives in certain tests for urine acetone. nih.gov Recognizing such interactions is the first step toward modifying assay protocols to improve accuracy. The development of an "improved this compound test with a new normal standard" was noted in studies of liver function during pregnancy, suggesting efforts to re-calibrate the assay for specific physiological states. jci.org While not applied directly to BSP, the use of techniques like fluorometry in other assays has shown the potential to increase sensitivity by orders of magnitude compared to traditional colorimetric methods, representing a pathway for further enhancement.
Validation of Experimental Methodologies using this compound as a Probe
Due to its established role in assessing liver function, the this compound test has been widely used as a benchmark or probe to validate other experimental methodologies and to quantify physiological parameters.
In cardiovascular and physiological research, the this compound extraction method has been employed as a standard technique to determine splanchnic (hepatic) blood flow. This measurement was crucial in studies investigating the distribution of systemic blood flow in extremely obese subjects and helped researchers conclude that the observed increase in cardiac output was largely directed to fat depots. ahajournals.org Similarly, the BSP method was used to determine hepatic plasma flow for calculating splanchnic plasma and red cell volumes. researchgate.net
The BSP test has also served as a standard against which clinical suspicions or the impact of other diseases are validated. In a study of patients with lingering symptoms after hepatitis, a biliary BSP test was used to confirm that impaired liver function was indeed present, even when other tests were less conclusive. jci.org It has also been used as a component of a battery of liver function tests to monitor tissue reactions and the effects of treatment in diseases like brucellosis. cloudfront.net Furthermore, in studies on the health effects of industrial chemicals, a "this compound load" was used as a standard measure to check for potential liver damage. dtic.mil
Historically, the characteristic BSP clearance curve was a cornerstone for diagnosing specific metabolic disorders like Dubin-Johnson syndrome, serving as the established method against which newer diagnostic approaches are implicitly compared. researchgate.net
Table 4: Examples of this compound as a Validation Tool
| Study Area | Use of this compound | Purpose | Reference |
|---|---|---|---|
| Cardiovascular Physiology | Splanchnic blood flow determination | To assess blood flow distribution in obese individuals. | ahajournals.org |
| Fluid Volume Analysis | Hepatic plasma flow determination | To calculate splanchnic plasma and red cell volumes. | researchgate.net |
| Toxicology | "this compound load" test | To assess potential liver damage from chemical exposure. | dtic.mil |
| Infectious Disease | Liver function assessment | To confirm impaired liver function in post-hepatitis patients. | jci.org |
| Metabolic Disorders | Diagnostic clearance curve | Served as the classical method for diagnosing Dubin-Johnson syndrome. | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| 8-hydroxyquinoline |
| Acetoacetic acid |
| Acetone |
| Bilirubin |
| This compound (BSP) |
| Etiocholanolone |
| Galactose |
| Glutathione |
| Tc-99m Mebrofenin |
Comparative Organic Anion Transport Dynamics Involving Bromsulfalein
Shared Hepatic Uptake and Excretion Pathways with Bilirubin (B190676)
Bromsulfalein (BSP) and bilirubin, the primary pigment in bile, share critical pathways for their uptake and excretion by the liver. 1spbgmu.ru Both substances are transported from the blood into hepatocytes and subsequently secreted into the bile. This process involves a series of steps mediated by specific transport proteins.
The initial step, hepatic uptake from the bloodstream, is a competitive process. 1spbgmu.ru Both BSP and bilirubin bind to albumin in the plasma for transport to the liver. ksumsc.comluc.edu At the sinusoidal surface of hepatocytes, they dissociate from albumin and are taken up into the cell. ksumsc.com This uptake is mediated by carrier proteins, including members of the organic anion transporting polypeptide (OATP) family. ksumsc.com Specifically, OATP1B1 and OATP1B3 are known to transport both bilirubin and BSP. arctomsci.comchemsrc.combiologists.com The shared reliance on these transporters leads to competition; high concentrations of one substance can inhibit the uptake of the other. 1spbgmu.runih.gov
Within the hepatocyte, both BSP and bilirubin are bound by cytosolic proteins, such as ligandin (a glutathione (B108866) S-transferase) and Z protein, which prevents their reflux back into the plasma and facilitates their transport to the site of conjugation. 1spbgmu.runih.gov
The final step, excretion into the bile, is also a shared pathway. Before excretion, both molecules are conjugated to become more water-soluble. Bilirubin is primarily conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronyltransferase. ksumsc.comphysiology.org BSP is conjugated with glutathione. sigmaaldrich.com These conjugated forms are then actively transported across the canalicular membrane of the hepatocyte into the bile. This ATP-dependent process is primarily mediated by the multidrug resistance-associated protein 2 (MRP2), also known as the canalicular multispecific organic anion transporter (cMOAT). physiology.orgsigmaaldrich.comphysiology.org Genetic defects in MRP2, as seen in Dubin-Johnson syndrome, result in impaired excretion of both conjugated bilirubin and BSP, leading to their accumulation in the blood. physiology.orgphysiology.org
Comparative Kinetics and Transport Mechanisms with Indocyanine Green
Indocyanine green (ICG) is another organic anion dye used to assess liver function, and its transport kinetics share similarities with this compound (BSP), though notable differences exist. Both ICG and BSP are taken up by hepatocytes from the sinusoidal blood, a process that can be influenced by hepatic blood flow. karger.com
Studies comparing the plasma clearance of ICG and BSP have shown that both are subject to competitive inhibition, indicating they share, at least in part, common uptake pathways. 1spbgmu.ru However, discrepancies in the retention rates of ICG and BSP in some individuals suggest that their transport is not identical. researchgate.net For instance, cases have been reported with high retention of ICG but normal retention of BSP, pointing towards a selective impairment in the hepatic uptake or excretion of ICG. researchgate.net
Kinetic studies have revealed that the hepatic uptake of both ICG and BSP can be described by Michaelis-Menten kinetics, indicating a carrier-mediated, saturable process. karger.com However, the specific transporters involved may differ in their affinity for each dye. While both are substrates for OATPs, the relative contribution of different OATP isoforms to their uptake might vary.
A key difference lies in their intracellular processing. Unlike BSP, which undergoes conjugation with glutathione before biliary excretion, ICG is excreted into the bile largely unchanged. auntminnie.com Despite this, both rely on the MRP2 transporter for their canalicular excretion. physiology.org The Dubin-Johnson syndrome, characterized by a defective MRP2, shows impaired excretion of both BSP and ICG. physiology.org
The following table summarizes the comparative transport kinetics of BSP and ICG based on a study of a patient with a discrepancy in their clearance rates researchgate.net:
| Parameter | Indocyanine Green (ICG) | This compound (BSP) |
| Plasma Disappearance Rate (K) | 0.023 | 0.126 |
| Retention Rate at 15/45 min | 89% (at 15 min) | 2.9% (at 45 min) |
| Hepatic Uptake Rate (a) | 0.0255 | 0.1331 |
| Hepatic Reflux Rate (b) | 0.0158 | 0.0091 |
| Hepatic Excretion Rate (h) | 0.0423 | 0.0304 |
Differential Transport Characteristics of this compound and Other Cholephilic Dyes
The hepatobiliary transport of various cholephilic dyes, while sharing general pathways, exhibits significant differences, highlighting the specificity of the transport systems involved. A comparative study of this compound (BSP), dibromsulphthalein (DBSP), and rose bengal (RB) in rats revealed distinct responses to physiological and pharmacological challenges. nih.gov
Under fasting conditions, the transport maximum (Tm) for both BSP and DBSP was significantly reduced, by 59% and 50% respectively, while the Tm for rose bengal remained normal. nih.gov This suggests that the uptake or excretory pathways for BSP and DBSP are more sensitive to the metabolic changes induced by fasting than those for rose bengal.
Furthermore, pretreatment with phenobarbital (B1680315), an inducer of drug-metabolizing enzymes and transporters, led to a marked increase in the Tm for BSP (44%) and DBSP (29%), but had no effect on the Tm of rose bengal. nih.gov This indicates that the transporters induced by phenobarbital are primarily involved in the transport of BSP and DBSP.
Infusion of different bile salts also elicited varied responses. Dehydrocholate (B1245472) infusion increased the Tm of BSP and DBSP more significantly than that of rose bengal. nih.gov Conversely, taurocholate infusion resulted in a more pronounced increase in the Tm of rose bengal (56%) compared to BSP (31%) and DBSP (22%). nih.gov These findings strongly suggest that rose bengal does not utilize the exact same liver-to-bile excretory pathway as BSP and DBSP. nih.gov
These differential characteristics underscore the complexity and specificity of the hepatic transport systems for cholephilic organic anions.
Elucidation of Specificity in Organic Anion Transport Systems using this compound as a Substrate
This compound (BSP) has been instrumental as a probe substrate to elucidate the specificity of various organic anion transport systems in the liver. arctomsci.comchemsrc.com Its interaction with different transporters has helped to characterize their function and substrate preferences.
BSP is a known high-affinity substrate for several Organic Anion Transporting Polypeptides (OATPs), including OATP1B1, OATP1B3, OATP1A2, and OATP2B1. arctomsci.comchemsrc.combertin-bioreagent.com The use of BSP in competitive inhibition studies has helped to define the substrate binding sites of these transporters. For example, the ability of other organic anions to inhibit BSP uptake by cells expressing a specific OATP isoform provides evidence for their interaction with that transporter.
Conversely, BSP's lack of interaction with certain transporters is equally informative. For instance, studies on human organic anion transporter 2 (hOAT2) showed that while a wide range of organic compounds could inhibit the uptake of a known substrate, BSP did not. nih.gov This finding helps to differentiate the substrate specificity of hOAT2 from other OATs and OATPs that do transport BSP. nih.gov
At the canalicular membrane, BSP, primarily in its glutathione-conjugated form, is a substrate for the Multidrug Resistance-Associated Protein 2 (MRP2). sigmaaldrich.com The impaired excretion of BSP in conditions like Dubin-Johnson syndrome, which is caused by mutations in the ABCC2 gene encoding MRP2, confirms this relationship. physiology.orgphysiology.org Studies in animal models with deficient Mrp2 have further solidified the role of this transporter in biliary BSP excretion. tandfonline.com
The following table summarizes the interaction of this compound with key hepatic organic anion transporters:
| Transporter Family | Specific Transporter | Location in Hepatocyte | Role in BSP Transport |
| Organic Anion Transporting Polypeptides (OATPs) | OATP1B1, OATP1B3, OATP1A2, OATP2B1 | Basolateral Membrane | Uptake from blood |
| Organic Anion Transporters (OATs) | hOAT2 | Basolateral Membrane | No significant interaction |
| ATP-Binding Cassette (ABC) Transporters | MRP2 (cMOAT) | Canalicular Membrane | Excretion of conjugated BSP into bile |
Q & A
Q. What standardized protocols exist for administering Bromsulfalein in hepatic function studies, and how are they validated?
this compound (BSP) is administered intravenously, with dosage calibrated to body weight (typically 5 mg/kg). Validation involves measuring plasma clearance rates and hepatic uptake efficiency via spectrophotometry at 580 nm. Protocols require strict adherence to sterile techniques and controlled infusion rates to avoid hemodynamic interference. Post-administration blood samples are collected at intervals (e.g., 5, 15, 45 minutes) to track retention kinetics .
Q. How do researchers determine optimal BSP dosage for in vivo vs. ex vivo liver perfusion models?
In vivo models prioritize minimal toxicity while maintaining detectable plasma levels, whereas ex vivo perfusion systems (e.g., isolated rat liver) use higher concentrations to assess maximal transport capacity. Dose-response curves are generated using incremental BSP concentrations, with hepatic extraction ratios calculated via mass balance equations. Comparative studies often reference historical data from rodent models .
Q. What methods ensure BSP purity and stability in experimental preparations?
High-performance liquid chromatography (HPLC) with UV detection is standard for verifying BSP purity (>98%). Stability tests include accelerated degradation studies under varying pH (4–9) and temperature (4°C–37°C) conditions. Lyophilized BSP is stored in amber vials under inert gas to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can pharmacokinetic models resolve contradictions in BSP clearance data across species?
Discrepancies in hepatic uptake (e.g., higher clearance in dogs vs. humans) are analyzed using physiologically based pharmacokinetic (PBPK) modeling. Parameters include sinusoidal blood flow, hepatocellular binding affinity, and biliary excretion rates. Cross-species scaling incorporates allometric principles and enzyme affinity constants (e.g., Km for glutathione-S-transferase) .
Q. What statistical frameworks are recommended for interpreting conflicting BSP retention data in cholestatic vs. cirrhotic models?
Multivariate regression adjusts for confounding variables (e.g., albumin levels, bilirubin interference). Contradictory outcomes are evaluated using sensitivity analysis to identify dominant factors (e.g., biliary obstruction severity). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure hypothesis robustness .
Q. How do novel imaging techniques (e.g., intravital microscopy) enhance BSP uptake analysis in subcellular compartments?
Fluorescent BSP analogs enable real-time tracking of sinusoidal endothelial cell uptake via confocal microscopy. Quantitative spatial analysis software (e.g., ImageJ plugins) measures vesicular transport kinetics. This method identifies impaired trafficking in genetic knockout models (e.g., MRP2-deficient mice) .
Methodological Guidance
Designing experiments to distinguish BSP’s hepatocellular uptake from biliary excretion:
- Step 1: Use radiolabeled BSP (e.g., ^14C-BSP) to trace metabolite distribution.
- Step 2: Inhibit biliary excretion with taurocholate infusion; compare plasma retention vs. control.
- Step 3: Apply compartmental modeling to differentiate uptake (k1) and excretion (k2) rate constants .
Addressing ethical and technical challenges in human BSP studies:
- Ethical: Adhere to informed consent protocols for off-label use in hepatic impairment trials.
- Technical: Correct for hematocrit variability and hemolysis artifacts using spectrophotometric blank subtraction .
Data Presentation Standards
- Tables: Include kinetic parameters (Vmax, Km) with 95% confidence intervals. Use Roman numerals for table labels and superscript letters for footnotes .
- Figures: High-resolution chromatograms or microscopy images must cite magnification and staining protocols. Color-coding for time-course data improves clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
